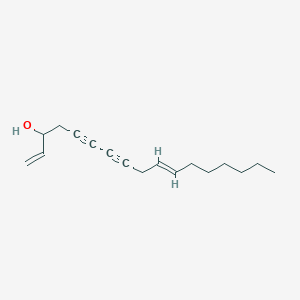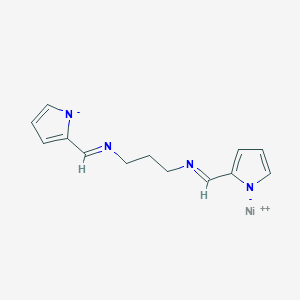
Pbpban
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pbpban, also known as 3-(4-pyridyl)-1-butanol, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of Pbpban is not fully understood, but it is thought to act through several different pathways. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. Pbpban has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
Pbpban has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to increase the levels of certain neurotransmitters in the brain. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using Pbpban in lab experiments is its high purity and yield, which makes it a reliable and consistent compound to work with. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on Pbpban. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Researchers are also investigating its potential use in cancer therapy, as well as its effects on other physiological systems such as the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of Pbpban and its potential interactions with other compounds.
合成法
Pbpban is synthesized using a specific method that involves the reaction of 4-pyridinecarboxaldehyde with n-butylmagnesium bromide, followed by a reaction with formaldehyde. This method has been optimized for high yield and purity and has been used extensively in the production of Pbpban for scientific research purposes.
科学的研究の応用
Pbpban has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. Pbpban has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in certain types of cancer.
特性
CAS番号 |
15158-90-4 |
|---|---|
製品名 |
Pbpban |
分子式 |
C13H14N4Ni |
分子量 |
284.97 g/mol |
IUPAC名 |
nickel(2+);1-pyrrol-1-id-2-yl-N-[3-(pyrrol-1-id-2-ylmethylideneamino)propyl]methanimine |
InChI |
InChI=1S/C13H14N4.Ni/c1-4-12(16-8-1)10-14-6-3-7-15-11-13-5-2-9-17-13;/h1-2,4-5,8-11H,3,6-7H2;/q-2;+2 |
InChIキー |
VZMUCBCYODPERU-KTUALKGKSA-N |
異性体SMILES |
C1=C/C(=C/[N-]CCC[N-]/C=C/2\N=CC=C2)/N=C1.[Ni+2] |
SMILES |
C1=C[N-]C(=C1)C=NCCCN=CC2=CC=C[N-]2.[Ni+2] |
正規SMILES |
C1=C[N-]C(=C1)C=NCCCN=CC2=CC=C[N-]2.[Ni+2] |
同義語 |
(N,N'-propylenebis(2-pyrrolylmethyleneaminato))nickel(II) PBPBAN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



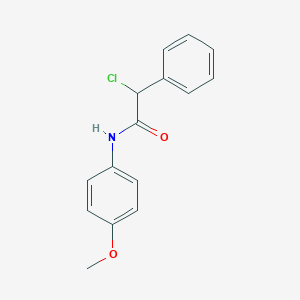
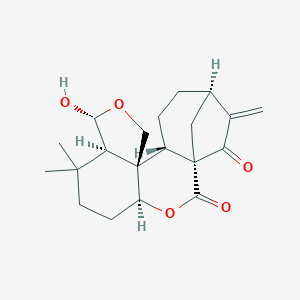

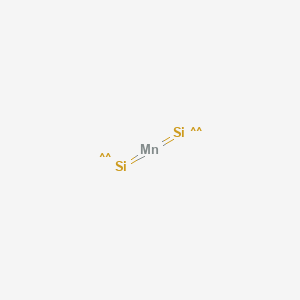
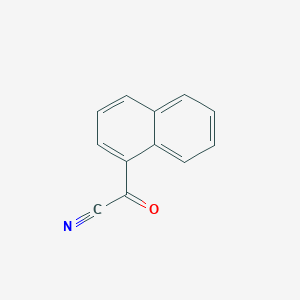
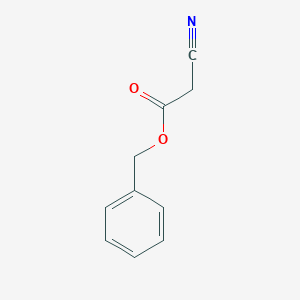
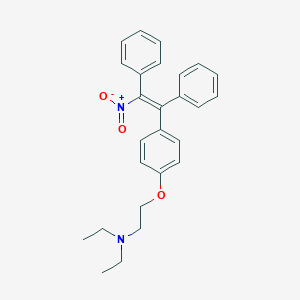
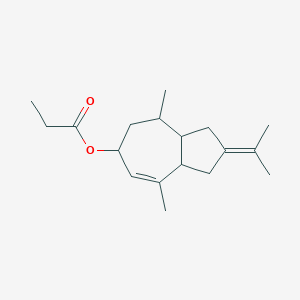
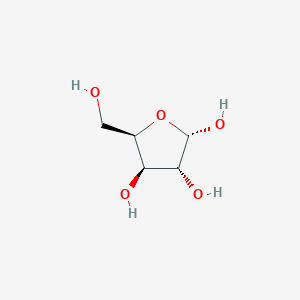
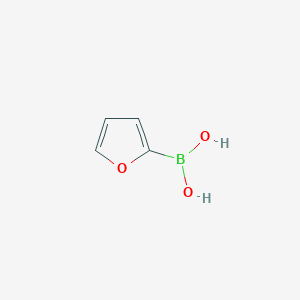

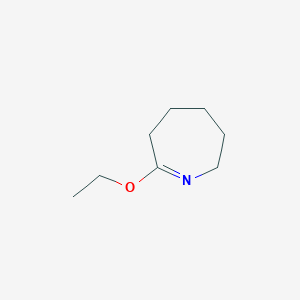
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
